molecular formula C14H14O4S B5696577 ethyl (2-naphthylsulfonyl)acetate

ethyl (2-naphthylsulfonyl)acetate

Cat. No.: B5696577
M. Wt: 278.33 g/mol
InChI Key: YBDBZISKURRTLA-UHFFFAOYSA-N
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Description

Ethyl (2-naphthylsulfonyl)acetate is a sulfonated ester derivative characterized by a naphthalene ring system substituted with a sulfonyl group at the 2-position and an ethyl acetate moiety. Such compounds are typically utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, or materials science applications due to their reactive sulfonyl and ester functionalities. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions, while the ester group offers versatility in hydrolysis or transesterification pathways.

This gap limits a comprehensive structural or functional analysis.

Properties

IUPAC Name

ethyl 2-naphthalen-2-ylsulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-2-18-14(15)10-19(16,17)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDBZISKURRTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-naphthylsulfonyl)acetate can be synthesized through several methods. One common approach involves the sulfonylation of 2-naphthol followed by esterification. The sulfonylation reaction typically uses sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting sulfonylated product is then esterified using ethyl chloroacetate in the presence of a base like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-naphthylsulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes several esters and sulfonamide derivatives, which can be compared indirectly to hypothesize the behavior of ethyl (2-naphthylsulfonyl)acetate.

2.1 Ethyl 2-Phenylacetoacetate (CAS 39487)
  • Structure : Contains a phenyl group and an acetoacetate ester.
  • Purity : ≥98% (mixture of isomers) .
  • Applications : Used as a precursor in synthesizing phenylacetone, an amphetamine intermediate .
2.2 Ethyl 2-(2-Nitrophenyl)Acetate (CAS 31912-02-4)
  • Structure : Features a nitro-substituted phenyl ring and an ethyl acetate group.
  • Reactivity : The nitro group is strongly electron-withdrawing, which may enhance the electrophilicity of adjacent positions compared to the sulfonyl group in the target compound .
  • Similarity : Both compounds are esters with aromatic substituents, but the nitro group vs. sulfonyl group alters their chemical behavior.
2.3 Ethyl (±)-2-Amino-2-(Naphthalen-2-yl)Acetate (CAS 110470-41-2)
  • Structure: Contains a naphthalene ring and an amino group.
  • Synthesis : Achieved with 76–93% yield via routes involving naphthalene derivatives .
  • Divergence: The amino group introduces nucleophilic character, contrasting with the sulfonyl group’s electrophilic nature in this compound.
2.4 Sodium Laureth Sulfate (CAS 3088-31-1)
  • Structure : A sulfate ester with a long alkyl chain.
  • Applications : Widely used in surfactants due to its amphiphilic properties .
  • Contrast : While both contain sulfonate/sulfate groups, sodium laureth sulfate is optimized for solubility and foaming, whereas this compound is likely tailored for synthetic reactivity.

Data Gaps and Limitations

The provided evidence lacks direct information on this compound, necessitating caution in extrapolating properties. Key unresolved aspects include:

  • Synthesis: No referenced methods for introducing the 2-naphthylsulfonyl group.
  • Spectroscopic Data : Absence of NMR, IR, or MS spectra for structural confirmation.
  • Toxicity and Stability: No safety or stability data comparable to compounds like ethyl (triphenylphosphoranylidene)acetate, which has documented handling precautions .

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